molecular formula C21H22N4O4S B2749293 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941870-54-8

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2749293
CAS RN: 941870-54-8
M. Wt: 426.49
InChI Key: BNXOAQJNOIMHPO-UHFFFAOYSA-N
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Description

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, also known as PF-06282999, is a novel small molecule that has shown promising results in preclinical studies. It belongs to the class of sulfonamide-based inhibitors and has been developed as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Anticancer Activity

A series of substituted benzamides, including compounds structurally related to the chemical , were synthesized and evaluated for their anticancer activity against multiple cancer cell lines. These compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher efficacy than reference drugs (Ravinaik et al., 2021). Another study synthesized 1,3,4-oxadiazole derivatives for anticancer evaluation, finding significant activity against a breast cancer cell line, indicating the potential of these compounds in cancer treatment (Salahuddin et al., 2014).

Antimicrobial and Antibacterial Activity

Compounds incorporating the 1,3,4-oxadiazole moiety were synthesized and screened for their biological activity, showcasing potential in antimicrobial applications (Havaldar & Khatri, 2006). Another set of N-substituted derivatives exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anti-inflammatory Activity

Research into novel benzophenone appended oxadiazole derivatives revealed their potential as cyclooxygenase-2 antagonists, offering promising avenues for anti-inflammatory therapies (Puttaswamy et al., 2018).

properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-25(17-9-5-6-10-17)30(27,28)18-13-11-15(12-14-18)19(26)22-21-24-23-20(29-21)16-7-3-2-4-8-16/h2-4,7-8,11-14,17H,5-6,9-10H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXOAQJNOIMHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

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